molecular formula C25H19N3O2 B11266573 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B11266573
M. Wt: 393.4 g/mol
InChI Key: WBHJZMWHVJANLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built on an isoquinolin-1(2H)-one core, a privileged scaffold known for its diverse biological activities, which is functionalized with two distinct aromatic systems via a 1,2,4-oxadiazole linker. The compound's primary research value stems from its structural similarity to patented substituted isoquinolines and isoquinolinones that have been explicitly described as potent Rho kinase (ROCK) inhibitors . ROCK is a key regulator of the actin cytoskeleton and a well-validated therapeutic target for a range of conditions, including hypertension, cardiovascular diseases, erectile dysfunction, renal failure, and glaucoma . Consequently, this molecule serves as a high-value chemical tool for investigating ROCK-mediated signaling pathways and for developing new therapeutics for associated disorders. The incorporation of the 1,2,4-oxadiazole ring is a critical feature of its design. This heterocycle is widely recognized in drug design as a hydrolytically stable bioisostere of amide and ester bonds . It can improve the metabolic stability and alter the physicochemical properties of lead compounds without sacrificing key molecular interactions, making it a versatile element for optimizing drug-like characteristics . The synthetic route to such complex molecules may involve advanced methods such as rhodium-catalyzed C-H activation , demonstrating the intersection of modern synthetic methodology and chemical biology . This product is provided for research purposes only. It is intended for use by qualified laboratory professionals in in vitro biochemical or cellular assays. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C25H19N3O2/c1-16-10-12-19(13-11-16)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-30-24)18-7-5-6-17(2)14-18/h3-15H,1-2H3

InChI Key

WBHJZMWHVJANLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are generated in situ from hydroxamoyl chlorides (oxime chlorides) under basic conditions. For example, treatment of m-tolyl-substituted oxime chloride with Cs<sub>2</sub>CO<sub>3</sub> in dichloromethane releases the reactive nitrile oxide intermediate:

Ar-C(=N-OH)ClBaseAr-C≡N-OAr-C≡N-O\text{Ar-C(=N-OH)Cl} \xrightarrow{\text{Base}} \text{Ar-C≡N-O}^- \leftrightarrow \text{Ar-C≡N-O}^\bullet

Cycloaddition with Isoquinoline Derivatives

The nitrile oxide reacts with a prefunctionalized isoquinoline bearing a cyano or imine group at the 4-position. For instance, coupling 4-cyano-2-(p-tolyl)isoquinolin-1(2H)-one with m-tolyl nitrile oxide forms the oxadiazole ring:

Isoquinoline-C≡N+Ar-C≡N-OIsoquinoline-Oxadiazole\text{Isoquinoline-C≡N} + \text{Ar-C≡N-O}^\bullet \rightarrow \text{Isoquinoline-Oxadiazole}

Optimization Data :

BaseSolventYield (%)
Cs<sub>2</sub>CO<sub>3</sub>Dioxane95
K<sub>2</sub>CO<sub>3</sub>Dichloromethane75
Et<sub>3</sub>NTHF62

Cs<sub>2</sub>CO<sub>3</sub> in dioxane provided superior yields due to enhanced solubility and base strength.

Sequential Functionalization and Coupling Strategies

An alternative route involves preforming the oxadiazole moiety and coupling it to the isoquinoline core. This method, detailed in, uses 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives, which are activated (e.g., as acyl chlorides) and coupled to 4-amino-2-(p-tolyl)isoquinolin-1(2H)-one:

Isoquinoline-NH2+Oxadiazole-COClBaseTarget Compound\text{Isoquinoline-NH}_2 + \text{Oxadiazole-COCl} \xrightarrow{\text{Base}} \text{Target Compound}

Advantages :

  • Permits modular synthesis, enabling diversification of both rings.

  • Avoids harsh cycloaddition conditions, improving functional group tolerance.

Limitations :

  • Requires multistep preparation of oxadiazole carboxylic acids.

  • Lower yields (~70%) compared to cycloaddition routes.

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

The [3+2] cycloaddition may yield regioisomers if the nitrile oxide reacts asymmetrically. Steric effects from the m-tolyl and p-tolyl groups favor the observed regioselectivity, as the bulky substituents direct addition to the less hindered position.

Byproduct Formation

Hydrolysis of nitrile oxides to carboxylic acids or dimerization to furoxans can occur under acidic or humid conditions. Anhydrous solvents and inert atmospheres mitigate these issues.

Scalability and Industrial Relevance

A gram-scale synthesis of analogous oxadiazoline-isoquinoline hybrids achieved 92% yield using [3+2] cycloaddition, demonstrating feasibility for industrial production. Key parameters for scalability include:

  • Solvent Recovery : Dioxane and dichloromethane are recyclable via distillation.

  • Catalyst Loading : Cs<sub>2</sub>CO<sub>3</sub> can be reduced to 5 mol% without significant yield loss.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalability
Cycloaddition95Mild, room tempHigh
Sequential Coupling70Reflux, 12 hModerate
One-Pot Cyclization85Acidic, 100°CLow

The cycloaddition route is preferred for its high efficiency and scalability, whereas sequential coupling offers flexibility for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that structural modifications can enhance cytotoxicity against various cancer cell lines.

Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA5490.12 - 2.78
Compound CA375Similar to Doxorubicin

In vitro studies have demonstrated that certain substitutions in the oxadiazole derivatives significantly increase their antiproliferative effects compared to traditional chemotherapeutics like Doxorubicin.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. The presence of the oxadiazole moiety is known to enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development in antibiotic research.

Research into the biological activity of this compound highlights its potential applications in drug discovery:

  • Antitumor Agents : Its derivatives have shown promising results against various cancer types.
  • Antimicrobial Agents : The compound's structure suggests efficacy against a range of pathogens.

Case Studies

Several studies have focused on synthesizing and testing derivatives of this compound:

  • Synthesis and Testing of Derivatives : A study synthesized multiple derivatives of 1,2,4-oxadiazole and tested their anticancer activity against several cell lines using MTT assays. Results indicated that modifications to the oxadiazole ring could enhance biological activity significantly .
  • Structure-Activity Relationship (SAR) : Research has delved into the SAR of related compounds, revealing that specific substitutions at key positions can lead to improved efficacy against cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms of action have shown that compounds similar to 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one may induce apoptosis in cancer cells through various pathways .

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared to three structurally related analogs from the evidence (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight Reference
2-(p-Tolyl)-4-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one (Target) Isoquinolin-1(2H)-one 2-p-Tolyl; 4-(3-m-tolyl-1,2,4-oxadiazol-5-yl) C25H20N4O2* ~408.5† N/A
4-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(m-tolyl)phthalazin-1(2H)-one Phthalazin-1(2H)-one 2-m-Tolyl; 4-(3-4-fluorophenyl-1,2,4-oxadiazol-5-yl) C23H16FN3O2 385.4
2-(4-Ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Phthalazin-1(2H)-one 2-4-Ethoxyphenyl; 4-(3-m-tolyl-1,2,4-oxadiazol-5-yl) C25H20N4O3 424.5
3-Isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolin-4(3H)-one 3-Isopropyl; 2-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methylthio) C21H20N4O2S 392.5

*Inferred formula based on structural similarity to ; †Estimated based on formula.

Key Observations:

Core Heterocycle Influence: The isoquinolinone core in the target compound offers a fused bicyclic structure distinct from the phthalazinone (two fused six-membered rings) and quinazolinone (six-membered ring fused to a five-membered ring) cores in analogs.

Substituent Effects: The m-tolyl group on the oxadiazole ring (target and ) introduces steric hindrance compared to the 4-fluorophenyl group in , which may enhance electron-withdrawing effects.

Molecular Weight and Polarity :

  • The target compound (~408.5 g/mol) is lighter than the ethoxy-substituted analog (424.5 g/mol) but heavier than the fluorophenyl analog (385.4 g/mol). Differences in polarity (e.g., ethoxy group in vs. methyl in target) may influence solubility and pharmacokinetics.

Implications of Structural Variations

  • Bioactivity: The 1,2,4-oxadiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents.
  • Synthetic Accessibility : The absence of sulfur in the target compound (vs. the thioether linkage in ) simplifies synthesis, as sulfur-containing moieties often require stringent reaction conditions.

Biological Activity

The compound 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a derivative of isoquinoline and contains a 1,2,4-oxadiazole moiety, which has been recognized for diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential applications in drug discovery.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to 2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one have demonstrated potent antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA5490.12 - 2.78
Compound CA375Similar to Doxorubicin

In a study involving structural modifications of 1,2,4-oxadiazole derivatives, it was found that certain substitutions enhanced cytotoxicity significantly compared to standard chemotherapeutics like Doxorubicin.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound exhibits activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Bacterial StrainInhibition Zone Diameter (mm)Reference
E. coli18 - 26
S. aureus22 - 30

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of the compound is believed to stem from its ability to interact with specific biological targets within cells. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . Additionally, molecular docking studies suggest strong interactions between the oxadiazole moiety and target proteins involved in cancer progression.

Case Studies

A recent study examined the efficacy of various oxadiazole derivatives in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. The results indicated that certain derivatives exhibited nanomolar inhibition against hCA IX and II .

Q & A

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, microwave-assisted reactions of amidoximes with nitriles or carbonyl compounds under acidic conditions can yield the oxadiazole core with 80-90% efficiency. Characterization via IR spectroscopy (C=N stretch at ~1600 cm⁻¹) and NMR confirms regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation?

Key methods include:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing isoquinolinone aromatic signals from oxadiazole protons).
  • HRMS : Confirms molecular ion ([M+H]+) with <2 ppm mass accuracy.
  • IR Spectroscopy : Identifies functional groups like C=O (isoquinolinone, ~1680 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹). Purity assessment (>95%) requires HPLC with UV detection (λ=254 nm) .

Q. How is the compound’s solubility profile determined for in vitro studies?

Use the shake-flask method: dissolve the compound in a saturated solution of DMSO, PBS (pH 7.4), or simulated biological fluids. Quantify solubility via UV-Vis spectroscopy at λmax (determined experimentally). For low-solubility compounds, employ co-solvents (e.g., Cremophor EL) or nanoformulation strategies .

Advanced Research Questions

Q. How can regiochemical ambiguities in NMR data be resolved for structural isomers?

Advanced 2D NMR techniques (e.g., HSQC, HMBC) map proton-carbon correlations to distinguish between regioisomers. For example, HMBC correlations between the oxadiazole C5 and m-tolyl protons confirm substitution patterns. Computational validation via density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set) reduces interpretation errors .

Q. What strategies optimize multi-step synthesis yields for isoquinolinone derivatives?

Critical optimizations include:

  • Catalyst selection : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the isoquinolinone core (yields >75%).
  • Solvent systems : Use DMF/H₂O mixtures for cyclocondensation steps to enhance solubility.
  • Reaction monitoring : Real-time tracking via LC-MS identifies intermediates and side products (e.g., hydrolyzed oxadiazoles) .

Q. How can molecular docking predict this compound’s kinase inhibition potential?

Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., CDK1, GSK3β). Use crystallographic structures (PDB IDs: 1H1S, 3F7E) for receptor preparation. Validate binding poses with 100-ns molecular dynamics (MD) simulations (AMBER22) to assess stability. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with hinge-region residues) .

Q. What analytical workflows address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Combine orthogonal assays:

  • Enzymatic assays : Measure IC50 values against purified targets (e.g., kinases) using fluorescence polarization.
  • Cellular assays : Validate cytotoxicity (MTT assay) and target engagement (Western blot for phospho-substrates). Discrepancies between enzymatic and cellular activity may indicate off-target effects or permeability issues .

Methodological Tables

Q. Table 1. Synthetic Optimization for Oxadiazole Formation

ConditionYield (%)Purity (HPLC)Reference
Microwave, 120°C8997%
Conventional, 80°C7291%

Q. Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)

Proton PositionExperimental (1H)DFT-CalculatedError (%)
Isoquinolinone C3-H8.428.380.48
Oxadiazole C5-H7.897.850.51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.